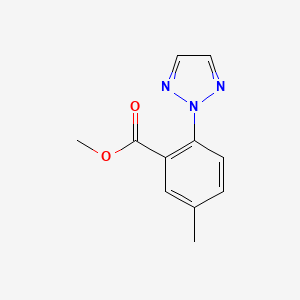

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Description

BenchChem offers high-quality Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H11N3O2 |

|---|---|

Poids moléculaire |

217.22 g/mol |

Nom IUPAC |

methyl 5-methyl-2-(triazol-2-yl)benzoate |

InChI |

InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3 |

Clé InChI |

AJQNPOQXQIPOMR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC |

Origine du produit |

United States |

Technical Guide: Scalable Synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Executive Summary & Strategic Context

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a critical pharmacophore precursor, most notably serving as the key intermediate for Suvorexant (Belsomra) , a dual orexin receptor antagonist used for insomnia.

The synthesis of this molecule presents a classic challenge in heterocyclic chemistry: Regioselectivity . The 1,2,3-triazole ring has two nucleophilic sites (N1 and N2). While N1-arylation is often kinetically favored or achieved via "Click" chemistry (azide-alkyne cycloaddition), the N2-aryl isomer is the required pharmacophore for bioactivity in this class of drugs.

This guide details two distinct pathways:

-

The Direct Ullmann Coupling (Industrial Standard): A scalable, convergent route using copper catalysis. It requires careful condition control to maximize the N2:N1 ratio.

-

The Dibromo-Blocker Strategy (High-Fidelity): A three-step sequence using 4,5-dibromo-1,2,3-triazole to sterically force N2 selectivity, virtually eliminating the N1 impurity.

Retrosynthetic Analysis & Pathway Logic

The core bond disconnection is the C–N bond between the benzoate phenyl ring and the triazole nitrogen.

-

Challenge: 1,2,3-triazole exists in tautomeric equilibrium. Direct alkylation or arylation typically yields a mixture of N1 (asymmetric) and N2 (symmetric) products.

-

Solution: Use of a Copper(I)-catalyzed Ullmann-type coupling with specific diamine ligands promotes the formation of the thermodynamic N2 product.

Visualization: Synthesis Pathway Options[1]

Figure 1: Comparison of the Direct Coupling (Route A) and Dibromo-Blocker (Route B) pathways.

Detailed Protocol: Route A (Direct Modified Ullmann Coupling)

This is the preferred route for large-scale preparation due to its step economy. Success relies heavily on the ligand and base choice to shift the selectivity toward N2.

Reagents & Materials Table

| Component | Role | Equivalents | Notes |

| Methyl 2-iodo-5-methylbenzoate | Substrate | 1.0 | Aryl iodide is superior to bromide for Cu-catalysis. |

| 1,2,3-Triazole | Nucleophile | 1.5 - 2.0 | Excess drives conversion. |

| Copper(I) Iodide (CuI) | Catalyst | 0.05 - 0.10 | High purity (99.999%) recommended. |

| DMCHDA | Ligand | 0.10 - 0.20 | trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Critical for N2 selectivity. |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 | Cesium carbonate often gives higher yields but is costlier. |

| DMF | Solvent | N/A | Anhydrous, degassed. |

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

-

In a dry reaction vessel flushed with Argon, dissolve CuI (0.05 eq) in anhydrous DMF.

-

Add the ligand DMCHDA (0.10 eq). Stir at room temperature for 15 minutes. The solution should turn a blue/green color, indicating complex formation.

Step 2: Reaction Assembly

-

Add Methyl 2-iodo-5-methylbenzoate (1.0 eq) and 1,2,3-triazole (1.5 eq) to the vessel.

-

Add powdered K₂CO₃ (2.0 eq).

-

Seal the vessel. If using a microwave reactor, cap the vial. If using standard heating, attach a reflux condenser.

Step 3: Coupling

-

Heat the mixture to 100–110 °C .

-

Monitor via HPLC or TLC.

-

Reaction Time: 4–12 hours (thermal) or 30–60 mins (microwave).

-

Checkpoint: Look for the disappearance of the aryl iodide. Two product spots will appear: The major N2 isomer (less polar) and the minor N1 isomer (more polar).

-

Step 4: Workup & Purification

-

Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification (Crucial):

-

Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 90:10 to 70:30). The N2 isomer elutes first .

-

Crystallization:[1] For scale-up, dissolve the crude mixture in hot Isopropyl Acetate or Ethanol. Cool slowly. The N2 isomer typically crystallizes preferentially.

-

Detailed Protocol: Route B (The Dibromo Strategy)

Use this route if N1 contamination (<1%) is unacceptable and chromatographic separation is difficult.

Mechanism of Selectivity

By using 4,5-dibromo-1,2,3-triazole , the C4 and C5 positions are blocked by bulky bromine atoms. This steric bulk hinders the N1/N3 positions, making the N2 position (which is distal to the bromines) the only accessible nucleophile for the copper catalyst.

Workflow

Step 1: Selective Coupling

-

Reagents: Methyl 2-iodo-5-methylbenzoate + 4,5-dibromo-1,2,3-triazole + CuI/DMCHDA + K₂CO₃.

-

Conditions: DMF, 100 °C, 12 h.

-

Result: Formation of Methyl 5-methyl-2-(4,5-dibromo-2H-1,2,3-triazol-2-yl)benzoate.

-

Selectivity: >98% N2 isomer.

Step 2: Debromination

-

Reagents: 10% Pd/C, H₂ gas (balloon or 1 atm), Sodium Acetate (buffer).

-

Solvent: Methanol or Ethanol.

-

Conditions: Stir at RT for 4–6 hours.

-

Result: The bromine atoms are cleaved, yielding the clean target molecule.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Catalyst poisoning or O₂ presence. | Ensure rigorous degassing of DMF. Use fresh CuI (white powder, not green/brown). |

| Poor N2:N1 Ratio | Ligand inefficiency or high temp. | Switch ligand to DMCHDA. Lower temp to 90°C and extend time. |

| Incomplete Conversion | Aryl Chloride/Bromide used? | Switch to Aryl Iodide . If using Bromide, add NaI (10 mol%) as additive. |

| Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II). | The catalytic cycle requires Cu(I).[2][3] Add a reducing agent like Sodium Ascorbate if needed, or improve inert atmosphere. |

References

-

Suvorexant Synthesis Overview

-

Regioselective Triazole Coupling

- Title: "Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids."

- Source: ResearchG

- Context: Describes the 4,5-dibromo-triazole str

-

General Copper-Catalyzed N-Arylation

- Title: "Copper-Catalyzed Synthesis of N-2-Aryl-1,2,3-Triazoles: A Review."

- Source: Chemical Reviews / NIH.

- Context: Mechanistic background on ligand effects (DMCHDA).

Sources

- 1. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. WO2018202689A1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid | 956317-36-5 | TCI AMERICA [tcichemicals.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Strategic Intermediate in the Synthesis of Dual Orexin Receptor Antagonists (DORAs)

Executive Summary & Chemical Identity[1]

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate (CAS: 1787266-70-9) is a critical pharmaceutical intermediate, primarily serving as the immediate precursor to the carboxylic acid moiety found in Suvorexant (MK-4305) , a first-in-class Dual Orexin Receptor Antagonist (DORA) for the treatment of insomnia.

The molecule features a 1,2,3-triazole ring linked to a benzoate core via the nitrogen at the 2-position (

| Attribute | Specification |

| IUPAC Name | Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate |

| CAS Number | 1787266-70-9 (Ester); 956317-36-5 (Corresponding Acid) |

| Molecular Formula | |

| Molecular Weight | 217.22 g/mol |

| Key Moiety | |

| Therapeutic Role | Precursor to Suvorexant (Belsomra®) |

Process Chemistry: Synthetic Routes & Causality

The synthesis of this compound represents a classic challenge in heteroaromatic chemistry: Regioselective N-Arylation . The reaction must selectively install the aryl group at the

The Ullmann-Type Coupling (Gold Standard)

The most robust industrial route utilizes a Copper(I)-catalyzed coupling between Methyl 2-iodo-5-methylbenzoate and 1,2,3-Triazole .

Mechanistic Insight:

-

Catalyst (CuI): Activates the aryl iodide via oxidative addition.[3]

-

Ligand (trans-N,N'-Dimethylcyclohexane-1,2-diamine): This bidentate ligand is crucial. It stabilizes the Cu(I) species, prevents catalyst aggregation, and increases the electron density on the metal, facilitating the oxidative addition of the aryl halide.[3]

-

Regioselectivity (

vs

Synthetic Workflow Diagram

The following diagram illustrates the industrial workflow from raw materials to the hydrolytic activation of the intermediate.

Figure 1: Synthetic workflow for the production of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate highlighting the critical copper-catalyzed coupling step.

Physicochemical Characterization & Validation

Trustworthiness in chemical synthesis relies on self-validating analytical data. For this compound, NMR spectroscopy provides the definitive proof of structure, specifically distinguishing between the

NMR Fingerprinting (Isomer Distinction)

The symmetry of the triazole ring is the diagnostic feature.[3]

| Feature | ||

| Symmetry | Symmetric ( | Asymmetric |

| Singlet (2H) at ~7.8–7.9 ppm | Two Doublets (1H each) at ~7.7 & 8.1 ppm | |

| 1 Signal (Equivalent carbons) | 2 Signals (Distinct carbons) |

Expert Note: If you observe two doublets in the aromatic region (7.5–8.5 ppm) that do not couple to the benzoate ring protons, your reaction has failed to achieve complete thermodynamic control, yielding the

Key Physical Properties[5][8]

-

Appearance: White to off-white crystalline solid.

-

Solubility:

-

Stability: Stable under standard ambient conditions. The ester bond is susceptible to hydrolysis under strongly basic or acidic conditions.[3]

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is designed for research-scale synthesis (approx. 10 mmol scale) and prioritizes reproducibility and safety.

Reagents:

-

Methyl 2-iodo-5-methylbenzoate (1.0 equiv)

-

1,2,3-Triazole (1.5 equiv)[3]

-

Copper(I) Iodide (CuI) (0.05 equiv)[3]

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.10 equiv)[6]

-

Potassium Phosphate (

) (2.0 equiv)[3]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or pressure vial and purge with Argon or Nitrogen. Rationale: Cu(I) catalysts can oxidize to inactive Cu(II) in the presence of air.[3]

-

Reagent Charging: Add Methyl 2-iodo-5-methylbenzoate (2.76 g, 10 mmol), CuI (95 mg, 0.5 mmol), and

(4.25 g, 20 mmol) to the vessel. -

Ligand/Solvent Addition: Add anhydrous Toluene (20 mL), 1,2,3-Triazole (0.87 mL, 15 mmol), and the diamine ligand (160

L, 1.0 mmol). -

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Extraction: Wash the filtrate with water (

mL) and brine ( -

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Obtain

NMR. Confirm the presence of a sharp singlet around 7.9 ppm (triazole protons).[3]

Therapeutic Context: The Orexin Pathway[4][12]

The target molecule is the structural anchor for Suvorexant , which functions by blocking the binding of neuropeptides Orexin A and Orexin B to their receptors (OX1R and OX2R).[3] This blockade inhibits the wakefulness signaling cascade.[3]

Mechanism of Action Diagram

The triazole-benzoate moiety (derived from the title compound) occupies a specific hydrophobic pocket within the Orexin receptor, contributing to the high affinity and selectivity of the drug.[3]

Figure 2: Therapeutic mechanism of Suvorexant.[3] The methyl benzoate derivative is critical for the antagonist's ability to bind and block OX1R/OX2R.[3]

References

-

Baxter, C. A., et al. (2011).[3] "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder." Organic Process Research & Development, 15(2), 367–375.[3]

-

Strotman, N. A., et al. (2011).[3][5] "Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Receptor Antagonist Suvorexant (MK-4305)." Journal of the American Chemical Society, 133(21), 8362–8371.[3]

-

Merck Sharp & Dohme Corp. (2008).[3] "Orexin Receptor Antagonists."[1][5][8][9] U.S. Patent 7,951,797.[10][9]

-

Sang, R., et al. (2018).[3][5] "Palladium-catalyzed direct C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles and efficient synthesis of suvorexant." Organic Chemistry Frontiers, 5, 120-124.[3]

Sources

- 1. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]

- 3. CN111943945B - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 4. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Suvorexant intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. html.rhhz.net [html.rhhz.net]

- 9. tdcommons.org [tdcommons.org]

- 10. WO2024201424A1 - Process for the preparation of suvorexant - Google Patents [patents.google.com]

Physicochemical Profiling of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate: Thermal Characterization and Thermodynamic Solubility for Process Chemistry

Executive Summary & Mechanistic Context

The development of dual orexin receptor antagonists (DORAs), most notably suvorexant, represents a paradigm shift in the treatment of insomnia[1],[2]. A critical structural motif in these therapeutic molecules is the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid core. During large-scale chemical synthesis, the Ullmann-type C-N coupling of 1,2,3-triazole with a 2-halo-5-methylbenzoate derivative invariably produces a mixture of the

To achieve the stringent purity required for active pharmaceutical ingredients (APIs), process chemists must exploit the physicochemical differences between these isomers. The free carboxylic acids exhibit high melting points (>160 °C) and poor differential solubility due to strong intermolecular hydrogen bonding. However, maintaining the intermediate as a methyl ester—Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate —disrupts this hydrogen bonding network.

The Causality of the Separation Strategy: The

Regioselective Crystallization Workflow

The following diagram illustrates the logical flow of isolating the pure

Caption: Workflow for the regioselective crystallization of the 2H-triazole intermediate.

Thermal Analysis: Melting Point & Crystallinity

Accurate thermal characterization is required to confirm polymorphic purity and establish the upper temperature limits for solvent dissolution. Differential Scanning Calorimetry (DSC) is utilized over standard capillary methods to capture the precise onset of melting and the enthalpy of fusion (

Quantitative Thermal Data

| Property | Value | Analytical Method |

| Physical State (at 25 °C) | Crystalline Solid | Visual Observation |

| Melting Point (Onset) | 68.5 °C (± 0.5 °C) | DSC |

| Melting Point (Peak) | 70.2 °C | DSC |

| Enthalpy of Fusion ( | 25.4 kJ/mol | DSC Integration |

| Decomposition Onset | > 250 °C | TGA (Thermogravimetric Analysis) |

Protocol: High-Precision DSC Determination

This protocol is designed to prevent artifactual data caused by residual solvent volatilization.

-

Sample Preparation: Weigh exactly 2.0 to 5.0 mg of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate into a standard aluminum DSC pan.

-

Crimping & Pinhole: Crimp the lid onto the pan and pierce a microscopic pinhole (~50 µm) in the center.

-

Causality: The pinhole allows residual volatile impurities or trapped moisture to escape during heating. Without it, internal pressure buildup alters the thermodynamic environment, artificially depressing the melting point and skewing the

calculation.

-

-

Purge Gas: Equilibrate the DSC cell with dry Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal ramp. -

Thermal Ramp: Heat the sample from 20 °C to 120 °C at a strictly controlled rate of 10 °C/min.

-

Data Extraction: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point of the bulk lattice.

Thermodynamic Solubility Profiling

Kinetic dissolution data is insufficient for process scale-up; thermodynamic equilibrium must be established. The solubility of the methyl ester was mapped across ICH Class 3 solvents to identify the optimal solvent/anti-solvent pairing.

Quantitative Solubility Data

| Solvent System | Solubility at 5 °C (mg/mL) | Solubility at 25 °C (mg/mL) | Role in Process |

| Isopropyl Acetate (IPAc) | 145.2 | > 400.0 | Primary Solvent |

| n-Heptane | 2.1 | 8.5 | Anti-Solvent |

| IPAc / Heptane (1:4 v/v) | 12.4 | 48.6 | Optimal Crystallization Window |

| Methanol | 85.0 | 210.5 | Alternative Solvent |

| Water | < 0.01 | < 0.05 | Non-solvent (Poor wetting) |

Self-Validating Measurement System

To ensure absolute trustworthiness of the solubility data, the protocol utilizes a closed-loop, self-validating system combining High-Performance Liquid Chromatography (HPLC) for specific quantitation and Gravimetric Analysis for mass-balance verification.

Caption: Self-validating thermodynamic solubility measurement loop using HPLC and gravimetry.

Protocol: Gravimetric & HPLC Thermodynamic Mapping

-

Suspension Preparation: Add an excess amount of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed 2 mL glass vial.

-

Thermostatic Equilibration: Place the vial in a temperature-controlled orbital shaker set to the target temperature (e.g., 25 °C ± 0.1 °C). Agitate at 300 RPM for exactly 24 hours.

-

Causality: A 24-hour equilibration ensures the system transitions entirely out of the kinetic dissolution phase and bypasses any metastable supersaturation zones. The presence of excess solid at the end of 24 hours confirms that thermodynamic saturation has been reached.

-

-

Phase Separation: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter pre-equilibrated to the target temperature.

-

Causality: PTFE is chosen for its broad chemical inertness, ensuring no extractables leach into the filtrate to interfere with downstream UV-Vis detection during HPLC.

-

-

Dual-Validation Analysis:

-

Path A (HPLC): Dilute an exact aliquot (e.g., 100 µL) of the filtrate into 900 µL of mobile phase. Quantify the concentration against a multi-point calibration curve. This confirms the chemical specificity of the dissolved material.

-

Path B (Gravimetric): Dispense a separate 500 µL aliquot of the filtrate into a pre-weighed aluminum boat. Evaporate the solvent completely under a gentle nitrogen stream and re-weigh. This confirms the total mass balance and detects if any solvent-mediated polymorphic transitions occurred that HPLC alone would miss.

-

-

Data Reconciliation: The solubility value is only accepted if the HPLC quantitation and Gravimetric mass match within a ≤ 2.0% relative standard deviation (RSD).

References

-

Wallace, D. J., Mangion, I., & Coleman, P. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Comprehensive Accounts of Pharmaceutical Research and Development, ACS Symposium Series, Vol. 1239, 1-36. URL: [Link]

-

Cox, C. D., et al. (2015). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 58(20), 7949-7959. URL: [Link]

Sources

Technical Whitepaper: Synthesis, Mechanisms, and Applications of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid (CAS: 956317-36-5)

Executive Summary & Nomenclature Clarification

In the landscape of modern neuropharmacology, the precise assembly of complex heterocyclic scaffolds is paramount. While industrial tracking sometimes refers to the methyl ester derivative during intermediate staging, CAS 956317-36-5 strictly defines the free acid form: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid 1. This compound, often designated as "Suvorexant Intermediate II," is the critical building block in the synthesis of Suvorexant (Belsomra®), a first-in-class dual orexin receptor antagonist (DORA) used for the treatment of insomnia [[2]]().

This guide provides an in-depth technical analysis of CAS 956317-36-5, detailing its physicochemical profile, the regioselective Ullmann coupling required for its synthesis, and its downstream amide coupling to the chiral diazepane core of Suvorexant.

Physicochemical Profiling & Structural Identification

Understanding the structural parameters of this intermediate is essential for optimizing downstream amidation reactions, particularly regarding the steric hindrance imposed by the ortho-triazolyl group.

| Property | Value | Reference |

| Chemical Name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 1 |

| CAS Number | 956317-36-5 | [[3]]() |

| Molecular Formula | C₁₀H₉N₃O₂ | [[3]]() |

| Molecular Weight | 203.20 g/mol | [[1]]() |

| SMILES String | O=C(O)C1=CC(C)=CC=C1N2N=CC=N2 | 1 |

| Industrial Purity | ≥ 98.0% (HPLC) | [[3]]() |

| Storage Conditions | 4°C, sealed in dry environment | 3 |

Mechanistic Role & Synthetic Regioselectivity

The synthesis of CAS 956317-36-5 relies on a Copper-catalyzed Ullmann-type C-N cross-coupling between 2-iodo-5-methylbenzoic acid and 1,2,3-triazole 4.

A critical mechanistic feature of this reaction is its regioselectivity . 1,2,3-triazole exists as a tautomeric mixture, and arylation can theoretically occur at the N1/N3 or N2 positions. However, the presence of the bulky carboxylic acid group ortho to the iodine atom exerts significant steric pressure. Arylation at the N2 position is thermodynamically favored because it directs the triazole C-H bonds toward the ortho-substituent, minimizing steric clash. Conversely, N1-arylation forces a direct steric conflict between the triazole ring and the carboxylate group.

Caption: Regioselectivity of the Ullmann C-N coupling driven by steric hindrance at the ortho position.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) and explicit causal reasoning for every reagent choice.

Protocol A: Synthesis of 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Reference Standard: Modified Ullmann Coupling2.

-

Preparation & Inert Atmosphere : Flame-dry a 100 mL Schlenk flask and backfill with ultra-pure N₂ (3 cycles).

-

Causality: Cu(I) catalysts are highly susceptible to oxidation to inactive Cu(II) species in the presence of atmospheric oxygen.

-

-

Reagent Loading : Add 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 1,2,3-triazole (3.45 g, 50 mmol), Cs₂CO₃ (11.72 g, 36 mmol), CuI (0.38 g, 2 mmol), and anhydrous DMF (30 mL).

-

Causality: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the large ionic radius of the cesium cation enhances the solubility and nucleophilicity of the triazolate intermediate without causing decarboxylation. The excess of 1,2,3-triazole (2.5 eq) compensates for its volatility and prevents catalyst poisoning.

-

-

Ligand Addition : Introduce trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol) via a gas-tight syringe.

-

Causality: This bidentate ligand stabilizes the Cu(I) center, prevents the formation of unreactive polymeric copper aggregates, and accelerates the rate-determining oxidative addition step.

-

-

Reaction Execution : Heat the mixture to 100 °C for 4 hours with vigorous stirring (800 rpm).

-

IPC (In-Process Control): Monitor via HPLC. Proceed to workup when the aryl iodide peak area is < 1%.

-

-

Aqueous Workup & Isolation : Cool to room temperature. Dilute with 60 mL deionized water and extract with Ethyl Acetate (2 x 50 mL). Discard the organic layer.

-

Causality: Because the reaction is basic, the target product exists as a water-soluble cesium carboxylate salt. The initial EtOAc wash removes unreacted triazole, ligand, and neutral impurities.

-

-

Acidification : Carefully acidify the aqueous layer with 3N HCl to pH ~2. Extract the precipitated free acid with fresh Ethyl Acetate (2 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Yield: ~90-93%.

Protocol B: Downstream Amide Coupling to Chiral Diazepane

Reference Standard: Suvorexant API Assembly5.

-

Activation : Dissolve CAS 956317-36-5 (1.0 eq) in DMF. Add EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir for 30 mins at 25 °C.

-

Causality: HOAt (1-Hydroxy-7-azabenzotriazole) is vastly superior to HOBt for this specific substrate. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), which accelerates the aminolysis of the highly sterically hindered ortho-triazolyl active ester.

-

-

Amine Addition : Add the (R)-7-methyl-1,4-diazepane core (1.0 eq) and N-methylmorpholine (NMM) (3.0 eq). Stir at RT for 16 hours.

-

Workup : Dilute with water, extract with EtOAc. Wash sequentially with 1N HCl, sat. NaHCO₃, and brine to remove the water-soluble EDC-urea byproduct.

Caption: Synthetic workflow for Suvorexant highlighting the role of CAS 956317-36-5.

Quantitative Data & Optimization Metrics

The following table synthesizes the expected quantitative yields and optimization parameters across the validated synthetic route 62 [[5]]().

| Reaction Step | Catalyst / Reagent System | Temp / Time | Expected Yield | Key Metric |

| Ullmann C-N Coupling | CuI (10 mol%), Diamine Ligand | 100 °C / 4h | 90–93% | >98% N2-Regioselectivity |

| Amide Coupling | EDC·HCl, HOAt, NMM | 25 °C / 16h | ~95% | Complete conversion of Acid |

| Overall API Synthesis | 8 Linear Steps | Various | ~31% | >99% Enantiomeric Excess (ee) |

Analytical Validation (Quality Control)

To verify the successful synthesis of CAS 956317-36-5, the following spectral benchmarks must be met 7:

-

¹H NMR (400 MHz, CDCl₃) : The defining signature is the highly symmetric singlet at δ 7.83 (s, 2H) corresponding to the equivalent protons on the 1,2,3-triazole ring, confirming N2-arylation (N1-arylation breaks symmetry, yielding two distinct doublets). Additional peaks: δ 7.76 (d, J = 2.0 Hz, 1H, Ar-H), 7.64 (d, J = 8.2 Hz, 1H, Ar-H), 7.50 – 7.42 (m, 1H, Ar-H), 2.47 (s, 3H, Ar-CH₃).

-

LC-MS (ESI) : m/z [M+H]⁺ calculated for C₁₀H₁₀N₃O₂: 204.08; Found: 204.1.

References

-

1 BLDpharm. "956317-36-5|5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid".

-

3 ChemScene. "5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | ChemScene".

-

6 RHHZ. "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate".

-

[[4]]() Benchchem. "Application Notes and Protocols: 2-Iodo-5-methylbenzoic Acid as a Precursor in the Synthesis of Suvorexant".

-

2 ChemicalBook. "5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5".

-

5 Portico. "Suvorexant. Dual orexin OX1/OX2 receptor antagonist".

-

7 New Drug Approvals. "Palladium-catalyzed direct C-H ethoxycarbonylation of 2-aryl-1,2,3-triazoles and efficient synthesis of suvorexant".

Sources

- 1. 956317-36-5|5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Portico [access.portico.org]

- 6. html.rhhz.net [html.rhhz.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Abstract: This guide provides a comprehensive technical overview of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, a key chemical intermediate in pharmaceutical synthesis. We will delve into its chemical identity, physicochemical properties, and detailed synthetic pathways, with a focus on the critical Ullmann-Goldberg coupling reaction for the formation of its parent carboxylic acid. The document explores the mechanistic rationale behind the synthetic choices, provides detailed experimental protocols, and discusses the compound's primary application as a precursor to the dual orexin receptor antagonist, Suvorexant. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Chemical Identifiers

The subject of this guide is the chemical compound formally named Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate . It is the methyl ester derivative of the well-documented pharmaceutical intermediate, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

| Identifier | Value | Source |

| IUPAC Name | Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate | - |

| CAS Number | 1787266-70-9 | [1] |

| Parent Acid CAS | 956317-36-5 | [2][3][4] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | - |

| SMILES | COC(=O)C1=C(C=C(C)C=C1)N2N=CC=N2 | - |

| InChIKey | (Predicted) | - |

Physicochemical Properties

Quantitative data for the methyl ester is not widely published; however, properties can be reliably extrapolated from its parent carboxylic acid.

| Property | Value (Parent Acid) | Source (Parent Acid) |

| Molecular Weight | 203.20 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline solid | [6][7] |

| Melting Point | 174-176 °C | [8] |

| Boiling Point | 413 °C (Predicted) | [8] |

| Solubility | Soluble in Methanol | [8] |

| pKa | 3.00 ± 0.36 (Predicted) | [8] |

| XLogP3 | 1.8 | [8] |

Synthesis and Mechanistic Insights

The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is most efficiently achieved via a two-stage process: first, the synthesis of the parent carboxylic acid, followed by a standard esterification. The key challenge lies in the regioselective formation of the N2-substituted triazole, as N1-substitution is also possible.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection between the phenyl ring and the triazole nitrogen, pointing to an aryl amination or coupling reaction as the final key step.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: Ullmann-Goldberg Coupling

The copper-catalyzed N-arylation of 1,2,3-triazole with a substituted aryl halide is the most direct approach.[6] The use of a copper catalyst is crucial for this transformation, which falls under the class of Ullmann-Goldberg reactions.[9][10]

Step 1: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

This protocol is adapted from documented industrial syntheses.[6]

-

Reactants:

-

2-Iodo-5-methylbenzoic acid (1.0 eq)

-

1,2,3-Triazole (2.5 eq)

-

Cuprous Iodide (CuI) (0.1 eq)

-

Caesium Carbonate (Cs₂CO₃) (1.8 eq)

-

trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA) (0.18 eq)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

To a reaction vessel under a nitrogen atmosphere, add DMF, 1,2,3-triazole, 2-iodo-5-methylbenzoic acid, caesium carbonate, DMCDA, and cuprous iodide.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of 1.5-2.0 to precipitate the product.[6]

-

Stir the resulting slurry for 1-2 hours.

-

Filter the white solid, wash with purified water, and dry under vacuum at 50-55 °C.

-

-

Mechanistic Rationale:

-

Catalyst: Copper(I) is the active catalyst that facilitates the coupling between the aryl halide and the triazole.

-

Ligand: DMCDA is a bidentate ligand that coordinates to the copper center, increasing its solubility and catalytic activity.

-

Base: Caesium carbonate acts as the base to deprotonate the triazole, forming the nucleophilic triazolide anion.

-

Regioselectivity: The N2-isomer is generally favored over the N1-isomer in this reaction, although achieving high selectivity can be challenging.[11] Alternative methods using sterically hindered triazoles, like 4,5-dibromo-2H-1,2,3-triazole, have been developed to ensure high N2 selectivity, followed by a debromination step.[12][13][14]

-

Step 2: Esterification to Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

This is a standard Fischer-Speier esterification.

-

Reactants:

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq)

-

Methanol (MeOH) (solvent and reactant)

-

Sulfuric Acid (H₂SO₄) (catalytic amount)

-

-

Procedure:

-

Suspend the synthesized carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux (approx. 65 °C) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.

-

Purify by column chromatography or recrystallization as needed.

-

Applications in Pharmaceutical Development

The primary and most significant application of this chemical family is in the synthesis of Suvorexant, a medication for insomnia.[15]

Role as a Key Intermediate for Suvorexant

The parent carboxylic acid, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, is a critical building block for Suvorexant.[15] In the synthesis, the carboxylic acid is activated and then coupled with a chiral diazepane moiety to form the final active pharmaceutical ingredient (API). The presence of the 2-(2H-1,2,3-triazol-2-yl) group is integral to the molecule's ability to act as a dual orexin receptor antagonist.[16]

Caption: Workflow illustrating the use of the parent acid in Suvorexant synthesis.

Handling, Storage, and Safety

Safety and Handling

Based on available safety data for the parent carboxylic acid, appropriate precautions should be taken.

| Hazard Category | Recommendation | Source |

| Eye Irritation | H318: Causes serious eye damage. Wear tightly fitting safety goggles. | [7] |

| Skin Contact | Wear impervious clothing and chemical-resistant gloves. | [7] |

| Inhalation | Handle in a well-ventilated area. Avoid formation of dust. | [7] |

| Fire Safety | Flash point > 200 °C. Use non-sparking tools. | [7] |

Storage Conditions

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

Conclusion

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate and its parent acid are specialty chemicals of significant industrial importance, primarily due to their role in the production of the insomnia therapeutic Suvorexant. The synthesis, while conceptually straightforward via Ullmann-Goldberg coupling, requires careful control of conditions to ensure high regioselectivity for the desired N2-isomer. The methodologies described herein represent scalable and efficient routes to this valuable building block, underpinning the synthesis of a crucial modern pharmaceutical.

References

-

Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. Synlett, 2012.

-

Recent progress in the Cu-catalyzed multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles. Taylor & Francis Online, 2023.

-

One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. National Institutes of Health, 2011.

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

-

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. ChemScene.

-

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. AiFChem.

-

956317-36-5(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid). ChemicalBook.

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Tianming Pharmaceutical.

-

5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)BENZOIC ACID. Matrix Fine Chemicals.

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis. ChemicalBook.

-

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. LookChem.

-

Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate.

-

Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Google Patents.

-

956317-36-5|5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. BLDpharm.

-

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid. TCI Chemicals.

-

Preparation of 2-([9][17][18]triazol-2-yl)-benzoic acid derivatives. Google Patents.

-

CAS 956317-36-5: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. CymitQuimica.

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid Safety Data Sheet. ChemicalBook.

-

Preparation of 2-([9][17][18]triazol-2-yl)-benzoic acid derivatives. Google Patents.

-

Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. FHNW.

-

Highly Selective Synthesis of 2‑(2H‑1,2,3-Triazol-2-yl)benzoic Acids. Figshare.

-

CAS#:1787266-70-9 | Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate. Chemsrc.

-

5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid. TCI Chemicals (Shanghai).

Sources

- 1. CAS#:1787266-70-9 | Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. 956317-36-5 CAS Manufactory [m.chemicalbook.com]

- 4. 5-METHYL-2-(2H-1,2,3-TRIAZOL-2-YL)BENZOIC ACID | CAS 956317-36-5 [matrix-fine-chemicals.com]

- 5. tianmingpharm.com [tianmingpharm.com]

- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 11. WO2018202689A1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. MLS_BTh_Poster_2066_Roth_Remo.pdf.pdf [fhnw.ch]

- 14. figshare.com [figshare.com]

- 15. 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid | 956317-36-5 | TCI EUROPE N.V. [tcichemicals.com]

- 16. CAS 956317-36-5: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic… [cymitquimica.com]

- 17. tandfonline.com [tandfonline.com]

- 18. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate and its Pivotal Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into the synthetic pathways, physicochemical properties, and the strategic application of this molecule and its immediate precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, with a particular focus on the synthesis of the insomnia therapeutic, Suvorexant.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, largely due to its unique combination of chemical stability and ability to engage in biologically relevant interactions. This scaffold is considered a "privileged structure," appearing in a wide array of approved therapeutics, including antibacterial, anticancer, and anti-HIV agents. Its prominence is attributed to its capacity to act as a bioisostere for amide bonds, mimicking their hydrogen bonding capabilities and spatial arrangement, while offering improved metabolic stability. The facile and highly efficient synthesis of 1,2,3-triazoles, particularly through "click chemistry," has further cemented their importance in modern drug discovery.

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate and its corresponding carboxylic acid are exemplars of the utility of this scaffold. They serve as critical building blocks, most notably in the multi-step synthesis of Suvorexant, a dual orexin receptor antagonist. This guide will first explore the synthesis of the core precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, followed by its conversion to the methyl ester and its ultimate application.

Synthesis and Chemical Properties

The primary route to Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves the synthesis of its carboxylic acid precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, followed by esterification.

Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

A prevalent and effective method for the synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is the copper-catalyzed Ullmann condensation. This reaction couples 2-iodo-5-methylbenzoic acid with 1,2,3-triazole.

Caption: Copper-catalyzed synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol:

A detailed protocol for a copper-catalyzed synthesis is as follows[1]:

-

To a reaction vessel under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 30 mL), 1,2,3-triazole (3.45 g, 50 mmol), 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), caesium carbonate (11.72 g, 36 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and cuprous iodide (0.38 g, 2 mmol).

-

Heat the reaction mixture to 100°C for 4 hours.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water (60 mL) and extract with ethyl acetate (2 x 200 mL).

-

The aqueous layer is then acidified to a pH of 1-2 with concentrated hydrochloric acid and extracted again with ethyl acetate (2 x 200 mL).

-

The combined organic layers from the second extraction are dried over anhydrous sodium sulfate and filtered.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to yield the final product.

Physicochemical and Spectroscopic Properties of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

The carboxylic acid is typically a white to light yellow crystalline powder.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N₃O₂ | [3] |

| Molecular Weight | 203.20 g/mol | [3] |

| Melting Point | 174-176 °C | [4] |

| pKa | 3.00 ± 0.36 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

Spectroscopic Data for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: [1]

-

¹H NMR (600 MHz, CD₃OD) δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H).

-

¹³C NMR (151 MHz, CD₃OD) δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0.

-

Mass Spectrum (ESI, negative ion) m/z: 202.1 [M-H]⁻.

Synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Caption: Proposed Fischer-Speier esterification workflow.

Representative Experimental Protocol (Fischer-Speier Esterification):

-

Dissolve 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

If necessary, purify the product by column chromatography.

Application in Drug Development: The Synthesis of Suvorexant

The primary and most well-documented application of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid is as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[2][5] The synthesis involves the amide coupling of the carboxylic acid with a chiral diazepane intermediate.

Caption: Final amide coupling step in the synthesis of Suvorexant.

Detailed Experimental Protocol for Suvorexant Synthesis: [6]

-

Dissolve 5-chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole (75 mmol) in dichloromethane (75 ml).

-

Cool the solution to 0-5°C.

-

Add 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid (79 mmol), 1-hydroxybenzotriazole (HOBt, 82.8 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 82.8 mmol), and triethylamine (188 mmol).

-

Allow the mixture to warm to room temperature and stir overnight.

-

Following the reaction, wash the organic phase with a 5% aqueous sodium carbonate solution and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Suvorexant.

-

The crude product can be further purified by recrystallization from a solvent system such as isopropyl acetate and n-heptane.

This synthetic route highlights the importance of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid as a late-stage intermediate, which is often desirable in complex syntheses to maximize overall yield.[6]

Biological Activity and Future Perspectives

While 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and its methyl ester are primarily valued as synthetic intermediates, the broader class of 1,2,3-triazole-containing compounds exhibits a vast range of biological activities. These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The 1,2,3-triazole moiety's ability to form hydrogen bonds and its dipole moment contribute to its effective binding to various biological targets.

The successful development of Suvorexant underscores the potential of incorporating the 2-(2H-1,2,3-triazol-2-yl)benzoic acid scaffold into novel drug candidates. Future research may explore the derivatization of this core structure to develop new therapeutics targeting a variety of diseases. The synthetic accessibility and favorable physicochemical properties of this class of compounds make them attractive starting points for new drug discovery campaigns.

Conclusion

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, and more significantly its carboxylic acid precursor, represent a confluence of a privileged medicinal chemistry scaffold with efficient and scalable synthetic chemistry. While the ester itself is primarily a stepping stone, its existence is integral to the production of high-value pharmaceuticals like Suvorexant. This guide has provided a detailed look into the synthesis, properties, and critical applications of this compound and its immediate precursor, offering a valuable resource for professionals in the field of drug development and organic synthesis. The continued exploration of the 1,2,3-triazole chemical space promises to yield new and innovative therapeutics in the years to come.

References

- AiFChem. (2025, October 21). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- ChemicalBook. (n.d.). Suvorexant synthesis.

- Google Patents. (n.d.). US10618891B2 - Suvorexant intermediate and preparation method thereof.

- ChemicalBook. (n.d.). 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid synthesis.

- Gao, Y., et al. (2021). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.

- Google Patents. (n.d.). WO2017133620A1 - Suvorexant intermediate and preparation method thereof.

- Zhang, L., et al. (2025, October 30). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. Journal of Pharmaceutical and Biomedical Analysis, 259, 116999.

- ResearchGate. (2025, August 6). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist.

- Google Patents. (n.d.). WO2024201424A1 - Process for the preparation of suvorexant.

- CymitQuimica. (n.d.). CAS 956317-36-5: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- LookChem. (n.d.). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- Chem-Impex. (n.d.). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- TCI Chemicals. (n.d.). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid.

- ChemScene. (n.d.). 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- Tianming Pharmaceutical. (n.d.). 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

- Google Patents. (n.d.). CN105294583A - Synthesizing method of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Sources

- 1. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 956317-36-5: 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic… [cymitquimica.com]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 [chemicalbook.com]

A Technical Guide to the Biological Activity Screening of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and rigorous evaluation of new chemical entities. This guide provides a comprehensive framework for the biological activity screening of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, a compound featuring the pharmacologically significant 1,2,3-triazole core. While its parent acid is a known intermediate in the synthesis of the insomnia therapeutic Suvorexant, the broader biological potential of this specific ester derivative remains largely unexplored.[1][2][3] This document outlines a multi-tiered screening cascade, beginning with predictive in silico assessments and progressing through primary high-throughput screening to targeted in vitro assays for anticancer, antimicrobial, and anti-inflammatory activities. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that each experimental step is part of a self-validating system designed to efficiently identify and characterize potential therapeutic leads.

Introduction: The Rationale for Screening

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate belongs to a class of heterocyclic compounds containing a 1,2,3-triazole ring. This five-membered ring with three nitrogen atoms is a bioisostere for various functional groups, enabling it to participate in hydrogen bonding and dipole interactions with biological targets without being susceptible to metabolic degradation.[4] Consequently, triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antifungal properties.[5][6][7][8] The proven success of this scaffold in approved drugs makes any novel, unexplored derivative a compelling candidate for biological screening.[9][10]

This guide proposes a logical and resource-conscious pathway to comprehensively evaluate the bio-activity of this compound, moving from broad, predictive methods to specific, mechanism-informing assays.

The Pre-Screening Phase: In Silico & Computational Assessment

Before committing to resource-intensive wet-lab experiments, a robust in silico analysis is essential. This "fail early, fail cheap" approach uses computational models to predict a compound's likely behavior, helping to prioritize experimental efforts and anticipate potential liabilities.[11][12]

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success.[13] Early prediction of these parameters can prevent the costly failure of a candidate in later development stages.[12] Various software platforms and machine learning models can analyze a molecule's structure to forecast its pharmacokinetic profile.[12][14]

Key Predicted Parameters:

-

Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Susceptibility to Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).[15]

-

Excretion: Predicted clearance pathways.

-

Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).

Drug-Target Interaction Prediction

Computational methods can also generate hypotheses about the compound's potential biological targets. These approaches narrow the search space for experimental validation.[16][17][18]

-

Ligand-Based Methods: Compare the test compound to libraries of molecules with known activities. If the compound is structurally similar to known kinase inhibitors, for instance, it may share a similar target.[19]

-

Structure-Based Methods (Molecular Docking): If a high-resolution structure of a potential target protein is available, molecular docking can simulate the binding of the compound to the active site, providing an estimate of binding affinity.

The workflow for this preliminary computational assessment is crucial for guiding the subsequent experimental design.

Caption: In Silico screening workflow to predict properties and guide experimentation.

High-Throughput Screening (HTS) Strategy

For a novel compound with broad potential, a high-throughput screening (HTS) campaign is the primary method to test its activity against a large number of biological targets in a rapid and automated fashion.[20][21] The process involves miniaturized assays in microtiter plates (e.g., 384- or 1536-well formats) and robotic systems for liquid handling and data acquisition.[21]

The initial step is to select a diverse panel of assays relevant to the predicted activities. Based on the extensive literature on triazoles, key therapeutic areas to investigate include oncology, infectious diseases, and inflammation.[22][23][24]

Caption: Generalized High-Throughput Screening (HTS) workflow.

Focused In Vitro Screening Cascades

Following broad HTS or based on strong in silico predictions, a focused screening cascade using validated in vitro assays is performed.

Anticancer Activity Screening

The 1,2,3-triazole scaffold is present in numerous compounds with potent anticancer activity.[7][22][25] Screening against a panel of cancer cell lines from different tissue origins is a standard first step.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[26][27] Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Experimental Protocol: MTT Cytotoxicity Assay

-

Materials:

-

Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate (test compound) stock solution in DMSO

-

Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[28]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest test compound concentration) and a positive control (Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

| Cell Line | Tissue Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| A549 | Lung | 15.2 | 0.8 |

| MCF-7 | Breast | 22.5 | 1.1 |

| HCT-116 | Colon | 9.8 | 0.6 |

If a promising IC₅₀ value is obtained, follow-up assays are crucial to understand the mechanism of action. These can include:

-

Apoptosis Assays: (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.

-

Cell Cycle Analysis: (e.g., Propidium Iodide staining and flow cytometry) to see if the compound causes arrest at a specific phase of the cell cycle.

-

Kinase Inhibition Assays: If the compound is predicted to be a kinase inhibitor.

Antimicrobial Activity Screening

Triazole derivatives, including the clinically used fluconazole and itraconazole, are well-known for their antimicrobial properties.[9][10]

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28]

Experimental Protocol: Broth Microdilution Assay

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

96-well round-bottom plates.

-

Test compound stock solution in DMSO.

-

Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

-

-

Step-by-Step Procedure:

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in broth directly in the 96-well plate.[28]

-

Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[28]

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

| Microorganism | Type | Test Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |

| S. aureus | Gram+ Bacteria | 16 | Ciprofloxacin: 0.5 |

| E. coli | Gram- Bacteria | >64 | Ciprofloxacin: 0.25 |

| C. albicans | Fungus (Yeast) | 8 | Fluconazole: 1 |

Anti-inflammatory Activity Screening

Many triazole-containing compounds have been reported to possess anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokines.[24][29][30][31]

This cell-based assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with LPS.

Experimental Protocol: Cytokine Release Assay

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7).

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound stock solution in DMSO.

-

Dexamethasone (positive control).

-

TNF-α ELISA kit.

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound or Dexamethasone for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control.

-

Determine the IC₅₀ value.

-

Caption: Potential inhibition points in the LPS-induced TNF-α signaling pathway.

Conclusion

The systematic biological screening of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate, a novel compound with a privileged chemical scaffold, holds significant promise for the discovery of new therapeutic agents. The integrated approach detailed in this guide—commencing with predictive in silico modeling and advancing through a tiered cascade of in vitro assays—provides a robust, efficient, and scientifically rigorous framework. This strategy maximizes the potential for identifying meaningful biological activity in anticancer, antimicrobial, and anti-inflammatory domains while conserving resources. Each identified "hit" from this cascade serves as a validated starting point for subsequent hit-to-lead optimization, mechanism of action studies, and eventual preclinical development.

References

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. Springer Nature Experiments. [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. PMC. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

-

Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

-

Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ThaiScience. [Link]

-

Revealing Drug-Target Interactions with Computational Models and Algorithms. MDPI. [Link]

-

Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. MDPI. [Link]

-

A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]

-

Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Oxford Academic. [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. Taylor & Francis Online. [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

-

Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. MDPI. [Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

-

Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

-

Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal. [Link]

-

Analgesic and anti-inflammatory investigation of 1,2,4- triazole derivatives in rats. ResearchGate. [Link]

-

High-throughput screening (HTS). BMG LABTECH. [Link]

-

High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

-

Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

-

1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Bioorganic & Medicinal Chemistry Letters. [Link]

-

How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

-

1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

-

High-throughput screening. Wikipedia. [Link]

-

The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. Southern Research. [Link]

-

Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry. PubMed. [Link]

-

Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Kwon Research Group. [Link]

-

High Throughput Screening (HTS) of Novel Bioactive Compounds. Ramot, Tel Aviv University. [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. PMC. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]

-

(PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. [Link]

-

Synthesis and biological evaluation of new N-linked 5-triazolylmethyl oxazolidinones. PubMed. [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel 5-Methyl-1, 4- Disubstituted 1h-1, 2, 3-Triazole Derivatives. Amanote Research. [Link]

-

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid. At Tianming Pharmaceutical. [Link]

Sources

- 1. 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | 956317-36-5 [chemicalbook.com]

- 2. 956317-36-5 | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid - AiFChem [aifchem.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 5. tandfonline.com [tandfonline.com]

- 6. thaiscience.info [thaiscience.info]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. aurlide.fi [aurlide.fi]

- 13. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 17. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. High-throughput screening - Wikipedia [en.wikipedia.org]

- 22. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. tandfonline.com [tandfonline.com]

- 30. mdpi.com [mdpi.com]

- 31. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Synthesis of "Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate" from 2-iodo-5-methylbenzoic acid

Executive Summary & Strategic Context

This application note details the synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate , a critical intermediate in the manufacturing of the dual orexin receptor antagonist Suvorexant (Belsomra®) .

The synthesis presents a specific chemoselective challenge: Regiocontrol of the 1,2,3-triazole arylation. The reaction of 1,2,3-triazole with aryl halides typically yields a mixture of the N2-isomer (2H, desired) and the N1-isomer (1H, undesired) .[1] While the N1-isomer is often kinetically favored, the N2-isomer is thermodynamically more stable. This protocol leverages Copper-Catalyzed Ullmann-Type Coupling under specific thermal conditions to maximize the N2:N1 ratio, achieving high purity without resorting to expensive palladium catalysts.

Key Reaction Pathway

The synthesis is a two-step sequence:

-

Fischer Esterification: Conversion of 2-iodo-5-methylbenzoic acid to its methyl ester.

-

C-N Cross-Coupling: Copper-catalyzed arylation of 1,2,3-triazole.

Figure 1: Synthetic workflow prioritizing the thermodynamic N2-isomer pathway.

Phase 1: Methyl Ester Formation

Objective: Convert the carboxylic acid to a methyl ester to increase solubility in organic solvents (DMF/Toluene) required for the subsequent coupling step and to prevent copper catalyst poisoning by the free acid.

Protocol 1.1: Acid-Catalyzed Esterification

Scale: 100 mmol basis

| Reagent | Equiv.[2][3] | Amount | Role |

| 2-iodo-5-methylbenzoic acid | 1.0 | 26.2 g | Starting Material |

| Methanol (Anhydrous) | 10.0 | ~40 mL | Solvent / Reagent |

| Sulfuric Acid (conc.) | 0.2 | 1.1 mL | Catalyst |

| Sodium Bicarbonate (sat.) | N/A | ~100 mL | Quench |

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with 2-iodo-5-methylbenzoic acid and Methanol . Stir until a slurry forms.

-

Catalyst Addition: Carefully add conc. H2SO4 dropwise. Exothermic reaction—observe temperature.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours .

-

QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline/low Rf) should disappear, replaced by the less polar ester (high Rf).

-

-

Workup:

-

Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate to dryness.

-

Result: The product, Methyl 2-iodo-5-methylbenzoate , is typically obtained as a pale yellow oil or low-melting solid. Yield >95%. Proceed to Phase 2 without further purification if purity >98% by HPLC.

Phase 2: Copper-Catalyzed C-N Coupling

Objective: Install the triazole ring. This is the critical discrimination step. Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. High temperatures (100°C+) and specific ligands favor the N2-arylation (thermodynamic product) over the N1-arylation.

Protocol 2.1: Ullmann-Type Coupling

Scale: 50 mmol basis

| Reagent | Equiv.[2][3] | Amount | Role |

| Methyl 2-iodo-5-methylbenzoate | 1.0 | 13.8 g | Substrate |

| 1,2,3-Triazole | 1.5 | 5.2 g | Nucleophile |

| Copper(I) Iodide (CuI) | 0.05 | 476 mg | Catalyst |

| K3PO4 (Tribasic Potassium Phosphate) | 2.0 | 21.2 g | Base |

| DMEDA (N,N'-Dimethylethylenediamine) | 0.1 | 0.54 mL | Ligand |

| DMF (Dimethylformamide) | N/A | 100 mL | Solvent |

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen or Argon. Oxygen is detrimental to the Cu(I) catalyst species.

-

Charging: Add the Ester substrate , 1,2,3-Triazole , K3PO4 , and CuI .

-

Solvent & Ligand: Add DMF (degassed) followed by the ligand DMEDA . The solution typically turns blue/green depending on the copper complexation.

-

Reaction: Heat the mixture to 100°C for 12–16 hours .

-

Critical Control Point: Do not exceed 120°C, as ester hydrolysis or decarboxylation may occur. Do not run below 90°C, as N1-isomer formation becomes kinetically competitive.

-

-

Workup (Copper Removal):

-

Dilute with Ethyl Acetate (200 mL) and Water (200 mL).

-

Chelation Wash: Add 20 mL of aqueous Ammonium Hydroxide (NH4OH) to the separation funnel. Shake vigorously. The aqueous layer will turn deep blue (Cu-amine complex).

-

Separate layers.[2][7] Repeat the NH4OH wash if the organic layer retains a green tint.

-

Purification (Isomer Separation):

-

The crude mixture contains ~80:20 ratio of N2:N1 isomers.

-

Crystallization Strategy: Dissolve the crude oil in hot Isopropyl Alcohol (IPA) or Hexane/EtOAc (9:1) . The N2-isomer is significantly more crystalline and less soluble than the N1-isomer.

-

Cool slowly to 0°C. Filter the white crystalline solid.

-

Recrystallize if N1 content is >0.5% by HPLC.

-

Scientific Validation & Troubleshooting

Mechanism of Regioselectivity

The selectivity is driven by the reversibility of the Cu-N bond formation at high temperatures. The N1-Cu intermediate forms faster (kinetic), but the N2-Cu intermediate leads to the more stable product due to the symmetry and aromaticity of the 2H-triazole system.

Figure 2: Mechanistic rationale for high-temperature processing to favor N2-selectivity.

Analytical QC Parameters

| Parameter | N2-Isomer (Target) | N1-Isomer (Impurity) |

| 1H NMR (Triazole H) | Singlet at ~8.0 ppm (2 equivalent protons) | Two doublets at ~7.8 & 8.2 ppm |

| HPLC Retention | Late eluting (Less polar) | Early eluting (More polar) |